Bromperidol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

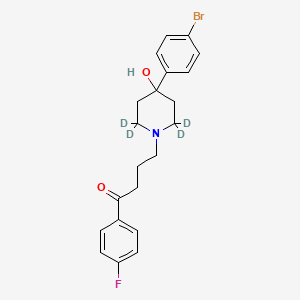

Bromperidol-d4 is a deuterated form of bromperidol, a first-generation butyrophenone antipsychotic used in the treatment of schizophrenia and other psychotic disorders . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bromperidol-d4 involves the incorporation of deuterium atoms into the bromperidol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium labeling.

Analyse Des Réactions Chimiques

Types of Reactions

Bromperidol-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or iodine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromperidol oxides, while reduction can produce deuterated alcohols or hydrocarbons .

Applications De Recherche Scientifique

Bromperidol-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of bromperidol in biological systems.

Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of bromperidol.

Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on bromperidol metabolism.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Mécanisme D'action

Bromperidol-d4 exerts its effects by acting as an antagonist at dopamine receptors, particularly the D2 receptors in the brain. This antagonistic action helps in reducing the symptoms of psychosis by modulating dopamine activity. The deuterium labeling does not significantly alter the mechanism of action compared to non-deuterated bromperidol .

Comparaison Avec Des Composés Similaires

Bromperidol-d4 is similar to other butyrophenone antipsychotics such as haloperidol and chlorpromazine. its deuterium labeling provides unique advantages in research applications:

Haloperidol: Both bromperidol and haloperidol have similar pharmacodynamic properties, but this compound’s deuterium labeling allows for more precise pharmacokinetic studies

Chlorpromazine: While chlorpromazine is a phenothiazine antipsychotic, this compound’s butyrophenone structure and deuterium labeling offer different research advantages.

Similar Compounds

- Haloperidol

- Chlorpromazine

- Droperidol

This compound stands out due to its deuterium labeling, making it a valuable tool in scientific research for studying the pharmacokinetics and metabolism of antipsychotic drugs .

Activité Biologique

Bromperidol-d4 is a deuterated derivative of bromperidol, an antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and clinical implications based on available research findings.

Overview of Bromperidol and Its Derivatives

Bromperidol is a butyrophenone antipsychotic that functions primarily as a dopamine D2 receptor antagonist. The deuterated form, this compound, is synthesized to enhance metabolic stability and reduce side effects associated with the parent compound. The incorporation of deuterium can alter pharmacokinetics and potentially improve therapeutic profiles.

Receptor Binding Profile

This compound exhibits a binding affinity for various dopamine receptor subtypes, particularly D2, D3, and D4 receptors. The following table summarizes the receptor binding affinities for bromperidol and its derivatives:

| Receptor Type | Binding Affinity (Ki in nM) | Reference Compound |

|---|---|---|

| D2 | 0.10 | Bromperidol |

| D3 | 0.15 | Bromperidol |

| D4 | 0.25 | Bromperidol |

These values indicate that this compound maintains a strong affinity for the D2 receptor while also interacting with D3 and D4 receptors, which may contribute to its therapeutic effects in treating schizophrenia and other psychotic disorders .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests that it effectively modulates dopaminergic activity in the brain. Its antagonistic action on D2 receptors is critical for alleviating positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, the interaction with D3 and D4 receptors may play a role in addressing negative symptoms and cognitive deficits associated with the disorder.

Clinical Studies and Case Reports

Clinical evaluations of bromperidol have highlighted its efficacy but also raised concerns regarding side effects. A notable case study involved a patient treated with haloperidol who subsequently experienced severe extrapyramidal symptoms (EPS). The transition to bromperidol resulted in improved management of symptoms with fewer adverse effects .

In another study comparing bromperidol decanoate (a long-acting formulation) with other antipsychotics, results indicated that while bromperidol was effective, it required additional medications more frequently than fluphenazine or haloperidol . This suggests that while this compound may provide therapeutic benefits, careful monitoring of dosage and patient response is essential.

Side Effects and Tolerability

The side effect profile of this compound is similar to that of traditional antipsychotics, including sedation, weight gain, and EPS. However, the deuterated form may offer improved tolerability due to altered metabolism. A review of clinical trials indicated that patients receiving bromperidol experienced fewer severe side effects compared to those on other antipsychotics .

Propriétés

IUPAC Name |

4-[4-(4-bromophenyl)-2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLNONIVDFXQRX-QZPARXMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])(C3=CC=C(C=C3)Br)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.